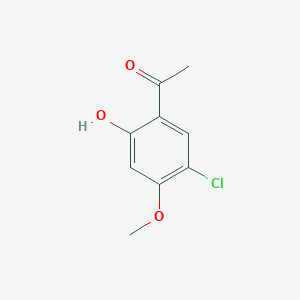

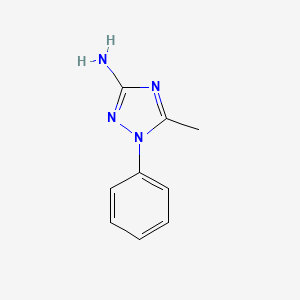

1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone

Descripción general

Descripción

1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Platelet Aggregation Inhibitory Activity

- 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone, along with other derivatives of 1-(2-hydroxy-phenyl)ethanone, was synthesized and evaluated for its potential in inhibiting platelet aggregation. It demonstrated significant activity in this area (Akamanchi et al., 1999).

New Compound Identification in Lamprothamnus zanguebaricus

- A study focusing on the chloroform extract of the stem bark of Lamprothamnus zanguebaricus yielded two ethanones, including a compound related to this compound, signifying its presence in natural sources (Khan et al., 2003).

Synthesis of Heterocycles and Isoflavones

- The compound has been used in condensation reactions with N,N-dimethylformamide dimethyl acetal, demonstrating its utility in the synthesis of heterocycles and isoflavones (Moskvina et al., 2015).

Synthesis and Characterization for Antimicrobial Study

- Research focused on the synthesis and characterization of derivatives of this compound for potential antimicrobial applications. This indicates its relevance in the development of new antimicrobial agents (Sherekar et al., 2022).

Microwave-Assisted Synthesis in Green Chemistry

- Studies have utilized microwave-assisted synthesis techniques involving derivatives of this compound in green chemistry applications, showcasing its adaptability to environmentally friendly methodologies (Soares et al., 2015).

Crystal Structure Analysis and Theoretical Studies

- The compound's crystal structure has been analyzed through X-ray diffraction, providing detailed insights into its molecular arrangement and bonding characteristics. This is crucial for understanding its chemical behavior and potential applications in various fields (Majumdar, 2016).

Chromatography-Mass Spectrometry in UV-Filter Analysis

- It has been involved in studies examining the chlorination of UV filters like avobenzone, indicating its relevance in environmental and analytical chemistry (Kalister et al., 2016).

Propiedades

IUPAC Name |

1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGYJIJDICKJJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2965522.png)

![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2965524.png)

![1'-nicotinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2965529.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2965538.png)

![N-[2-(7,7-Dimethyl-1-oxo-1,4-thiazepan-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2965541.png)

![6,8-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2965542.png)

![N-(benzo[d]thiazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2965544.png)

![Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid](/img/structure/B2965545.png)